Molecular weight and formula of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
Molecular weight and formula of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
Executive Summary
Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules. Belonging to the class of 2,4-disubstituted oxazoles, this compound serves as a critical scaffold in the development of tyrosine kinase inhibitors, anti-inflammatory agents (COX-2 inhibition), and antimicrobial compounds. Its structural versatility allows for facile transformation at the ester moiety (C4 position) while maintaining the lipophilic and metabolic stability conferred by the 4-fluorobenzyl group at the C2 position.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a self-validating synthetic protocol via the Hantzsch oxazole synthesis, and predicted analytical characteristics for structural validation.
Molecular Identity & Physicochemical Profile
Core Identifiers
| Property | Data |
| IUPAC Name | Ethyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate |
| Molecular Formula | C₁₃H₁₂FNO₃ |
| Molecular Weight | 249.24 g/mol |
| SMILES | CCOC(=O)c1coc(Cc2ccc(F)cc2)n1 |
| CAS Registry Number | Not widely listed in public commodity databases; treat as specialized library compound. |
Physicochemical Properties (In Silico Prediction)
The following parameters are critical for assessing the compound's "drug-likeness" and suitability as a lead scaffold.
| Parameter | Value (Approx.) | Significance |
| LogP (Lipophilicity) | 2.8 – 3.2 | Optimal for membrane permeability; indicates good oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for blood-brain barrier (BBB) penetration if required (<90 Ų). |
| H-Bond Donors / Acceptors | 0 / 4 | Compliant with Lipinski’s Rule of Five. |
| Rotatable Bonds | 4 | Indicates moderate flexibility, facilitating binding pocket adaptation. |
Synthetic Protocol: Hantzsch Oxazole Synthesis
The most robust route to Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate is the Hantzsch Oxazole Synthesis (or Blümlein-Lewy type condensation). This method involves the condensation of a primary amide with an
Reaction Scheme
Reactants:
-
Amide: 2-(4-Fluorophenyl)acetamide
- -Haloketone: Ethyl bromopyruvate
Mechanism: The reaction proceeds via the nucleophilic attack of the amide oxygen (or nitrogen) on the alkyl halide, followed by cyclodehydration.
Step-by-Step Methodology
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
2-(4-Fluorophenyl)acetamide (1.53 g, 10 mmol)
-
Ethyl bromopyruvate (1.95 g, 10 mmol)
-
Solvent: Ethanol (Absolute, 20 mL) or DMF (for higher temp)
-
Base (Optional but recommended):
or (to neutralize HBr)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.53 g of 2-(4-fluorophenyl)acetamide in 20 mL of absolute ethanol.
-
Addition: Add 1.95 g (approx. 1.4 mL) of ethyl bromopyruvate dropwise to the stirring solution at room temperature.
-
Checkpoint: The solution may turn slightly yellow.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6–8 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The starting amide spot (
) should disappear, and a new, less polar fluorescent spot ( ) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated
(2 x 30 mL) to remove generated HBr and unreacted acid species. -
Wash with Brine (30 mL), dry over anhydrous
, and filter.
-
-
Purification: Concentrate the filtrate. If the product does not crystallize upon standing, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Workflow Visualization
Figure 1: Synthetic workflow for the Hantzsch cyclization of ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate.
Analytical Characterization (Predicted)
As a Senior Application Scientist, the following spectral data is predicted to validate the structure of the synthesized compound.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.15 – 8.25 | Singlet (s) | 1H | Oxazole C5-H (Characteristic diagnostic peak) |
| 7.20 – 7.30 | Multiplet (m) | 2H | Aromatic protons (meta to F, ortho to alkyl) |
| 6.95 – 7.05 | Multiplet (m) | 2H | Aromatic protons (ortho to F) |
| 4.38 | Quartet (q, | 2H | Ester |
| 4.15 | Singlet (s) | 2H | Benzylic |
| 1.38 | Triplet (t, | 3H | Ester |
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 249.08
-
Observed
: 250.1 -
Fragmentation Pattern: Expect loss of the ethyl group (
) or ethoxy group ( ) and cleavage at the benzylic position.
Applications in Drug Discovery
This molecule is not merely an endpoint but a versatile scaffold . Its applications are grounded in its ability to mimic peptide bonds or serve as a rigid linker.
Functionalization Pathways
-
Hydrolysis: The ethyl ester at C4 can be hydrolyzed (LiOH/THF) to the corresponding carboxylic acid. This acid is a precursor for amide coupling reactions to generate libraries of peptidomimetics.
-
Reduction: Reduction of the ester to the alcohol (
) allows for conversion to halides or aldehydes, enabling further chain extension. -
Electrophilic Substitution: The C5 position (if unsubstituted) is susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for the introduction of cross-coupling handles.
Biological Relevance
-
Kinase Inhibition: 2,4-Disubstituted oxazoles are isosteres for amide bonds found in many kinase inhibitors (e.g., VEGFR, EGFR inhibitors). The 4-fluorobenzyl group provides metabolic stability against P450 oxidation compared to a non-fluorinated benzyl group.
-
COX-2 Inhibition: The oxazole ring serves as a central pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), spacing the lipophilic aryl group (fluorobenzyl) from the polar carboxylate.
Pharmacophore Mapping
Figure 2: Pharmacophore connectivity showing the modular nature of the scaffold.
References
-
Hantzsch Synthesis Methodology
- Title: "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cycliz
- Source: Journal of Organic Chemistry (2024)
-
URL: [Link]
-
Oxazole Medicinal Chemistry
- Title: "A comprehensive review on biological activities of oxazole deriv
- Source: PMC / NIH (2019)
-
URL: [Link]
-
General Synthesis of Oxazole-4-Carboxylates
- Title: "Synthesis of 2,4-Disubstituted Oxazoles
- Source: Organic Letters / ResearchG
-
URL: [Link]
-
Fluorine in Medicinal Chemistry
- Title: "The role of fluorine in medicinal chemistry"
- Source: Journal of Medicinal Chemistry (General Concept Reference)
-
URL: [Link]
